molecular formula C14H21NO2 B14867865 Methyl 3-(benzylamino)-2-ethylbutanoate

Methyl 3-(benzylamino)-2-ethylbutanoate

Cat. No.: B14867865
M. Wt: 235.32 g/mol
InChI Key: JBLBMKICPASYOK-UHFFFAOYSA-N
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Description

Methyl 3-(benzylamino)-2-ethylbutanoate is a β-amino ester characterized by a benzylamine substituent at the 3-position, an ethyl group at the 2-position, and a methyl ester moiety. These compounds are typically synthesized via Michael additions of amines to α,β-unsaturated esters under thermal or microwave-assisted conditions .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

methyl 3-(benzylamino)-2-ethylbutanoate

InChI

InChI=1S/C14H21NO2/c1-4-13(14(16)17-3)11(2)15-10-12-8-6-5-7-9-12/h5-9,11,13,15H,4,10H2,1-3H3

InChI Key

JBLBMKICPASYOK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)NCC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzylamino)-2-ethylbutanoate typically involves the reaction of benzylamine with an appropriate ester precursor. One common method is the aza-Michael addition of benzylamine to an α,β-unsaturated ester. This reaction can be promoted by catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and can be carried out under solvent-free conditions or using microwaves to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar aza-Michael addition reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(benzylamino)-2-ethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(benzylamino)-2-ethylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(benzylamino)-2-ethylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group may play a role in binding to specific sites on proteins or other biomolecules, influencing their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Position) Key Properties/Applications Synthesis Conditions Reference ID
Methyl 3-(benzylamino)propanoate (3c) C₁₁H₁₅NO₂ -NHBz (3), -COOMe (1) Boiling point: 142–144°C (14 Torr); pKa ~8.41 Microwave irradiation, 115°C
Methyl N-α-Methylbenzylaminobutanoate (5a) C₁₃H₁₉NO₂ -NH(α-MeBz) (3), -COOMe (1) Stereoisomers resolved via flash chromatography 150°C, methanol solvent
Methyl (2S)-3,3-dimethyl-2-(TfEA)butanoate C₉H₁₄F₃NO₂ -NH(2,2,2-TfEA) (2), -COOMe (1) LCMS retention: 2.7 min; pharmaceutical intermediate THF, 60°C, DIPEA catalyst
Ethyl 3-(benzylamino)-3-methylbutanoate C₁₄H₂₁NO₂ -NHBz (3), -COOEt (1), -Me (3) Medical intermediate; purity >95% Custom synthesis, undisclosed conditions

Notes:

  • TfEA: 2,2,2-Trifluoroethylamino; Bz: Benzyl; α-MeBz: α-Methylbenzyl.

Physicochemical and Spectroscopic Properties

  • Boiling Points: Methyl 3-(benzylamino)-2-methylpropanoate (3c) boils at 142–144°C under reduced pressure (14 Torr), while ethyl esters (e.g., Ethyl 3-(benzylamino)-3-methylbutanoate) likely exhibit higher boiling points due to increased molecular weight .
  • NMR Data : ¹H-NMR spectra for 3c show characteristic benzylamine signals (δ 7.2–7.4 ppm) and ester methyl resonances (δ 3.6 ppm). Stereoisomers (e.g., 5a) display split peaks for diastereotopic protons .
  • pKa Values: Predicted pKa values (~8.4) for benzylamino esters suggest moderate basicity, influencing solubility and bioavailability .

Critical Analysis of Divergent Evidence

  • Synthetic Yields : Microwave-assisted methods () report higher yields (70–85%) compared to thermal syntheses (: 27-hour reactions), emphasizing efficiency gains with modern techniques.
  • Steric vs. Electronic Effects: The trifluoroethylamino group in introduces strong electron-withdrawing effects, contrasting with the electron-donating benzyl groups in other analogs, which may reduce nucleophilicity at the amino center .

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